![molecular formula C8H4BrCl B2683229 2-Bromo-4-chloro-1-ethynylbenzene CAS No. 1350535-10-2](/img/structure/B2683229.png)
2-Bromo-4-chloro-1-ethynylbenzene
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Overview
Description
2-Bromo-4-chloro-1-ethynylbenzene is an organic compound with the molecular formula C₈H₄BrCl It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and an ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-ethynylbenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled reactivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-1-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The ethynyl group allows for Sonogashira coupling reactions with aryl or vinyl halides to form substituted alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Sonogashira Coupling: Palladium catalysts, copper iodide, and bases like triethylamine in solvents such as tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Coupling Products: Formation of substituted alkynes with extended conjugation.
Scientific Research Applications
Intermediate in Organic Synthesis
2-Bromo-4-chloro-1-ethynylbenzene is often used as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Its halogenated structure allows for various substitution reactions that can lead to the formation of complex molecules.
Research indicates that compounds related to this compound exhibit significant biological activities, including:
- Antitumor Properties : Some studies have shown that derivatives of this compound can reduce tumor size in preclinical models, indicating potential applications in cancer therapy.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains.
Material Science
Due to its unique chemical structure, this compound is also explored for applications in material science:
- Polymer Chemistry : It can be utilized as a monomer or additive in the production of polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
Case Study 1: Antitumor Activity
In a study focusing on the biological effects of halogenated compounds, researchers treated cancer cell lines with this compound derivatives. The results indicated a significant reduction in cell proliferation and tumor size compared to untreated controls, suggesting its potential utility in cancer treatment.
Case Study 2: Synthesis of Complex Molecules
A research project aimed at synthesizing novel anti-inflammatory drugs utilized this compound as a key intermediate. The compound underwent multiple reaction steps to yield target molecules that demonstrated promising anti-inflammatory activity in vitro .
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-ethynylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The ethynyl group can also participate in π-π interactions and conjugation, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
2-Bromo-4-chlorobenzene: Lacks the ethynyl group, making it less reactive in coupling reactions.
4-Bromo-1-chloro-2-ethynylbenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2-Bromo-4-chloro-1-ethynylbenzene is unique due to the presence of both halogen atoms and the ethynyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Biological Activity
2-Bromo-4-chloro-1-ethynylbenzene is an organic compound with significant interest in medicinal chemistry and material science due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed data tables.
- Molecular Formula : C₈H₅BrCl
- Molecular Weight : 221.48 g/mol
- Density : 1.58 g/cm³
- Boiling Point : 280 °C
- Melting Point : Not available
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of pharmacology and toxicology. Its derivatives have been studied for their potential as anti-cancer agents, antimicrobial agents, and in other therapeutic applications.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds related to this compound. For instance, a study demonstrated that the compound inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study Example :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. One derivative exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Data Table: Biological Activity Summary
Toxicological Studies
Toxicological assessments have also been conducted to evaluate the safety profile of this compound. These studies typically focus on:
- Skin Irritation Potential : The compound has been classified as a skin irritant based on standard testing protocols.
- Genotoxicity Tests : Preliminary results suggest that certain derivatives may exhibit genotoxic effects at high concentrations.
Properties
IUPAC Name |
2-bromo-4-chloro-1-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYGHEOMBPEQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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